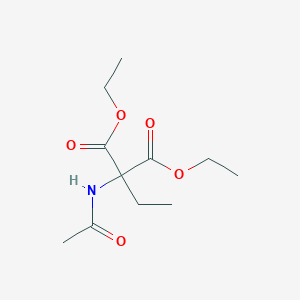

Diethyl 2-ethyl-2-acetamidomalonate

Overview

Description

Diethyl 2-acetamido-2-ethylmalonate is an organic compound with the molecular formula C11H19NO5. It is a derivative of malonic acid diethyl ester, formally derived through the acetylation of ester from the unstable aminomalonic acid . This compound is a white powdery substance characterized by low water solubility but good solvency in lower alcohols and chloroform .

Mechanism of Action

Target of Action

Diethyl 2-acetamido-2-ethylmalonate, also known as DIETHYL 2-ETHYL-2-ACETAMIDOMALONATE, is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the enzymes and proteins involved in these biochemical pathways.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This interaction results in changes to the structure and function of the target molecules, enabling the synthesis of α-amino acids or hydroxycarboxylic acids .

Biochemical Pathways

Diethyl 2-acetamido-2-ethylmalonate is involved in the malonic ester synthesis pathway . In this pathway, diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .

Pharmacokinetics

It is known that diethyl 2-acetamido-2-ethylmalonate is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of Diethyl 2-acetamido-2-ethylmalonate’s action are primarily the synthesis of α-amino acids or hydroxycarboxylic acids . These compounds play crucial roles in various biological processes, including protein synthesis and energy metabolism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the synthesis procedure of Diethyl 2-acetamido-2-ethylmalonate involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, and the process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder . These steps require specific environmental conditions to proceed effectively.

Biochemical Analysis

Biochemical Properties

Diethyl 2-acetamido-2-ethylmalonate plays a significant role in biochemical reactions. It is used in the synthesis of α-amino acids . The compound interacts with enzymes, proteins, and other biomolecules in these reactions. For instance, it can be alkylated using benzyl chloride in the presence of sodium ethoxide (NaOEt), a process that involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .

Molecular Mechanism

The molecular mechanism of Diethyl 2-acetamido-2-ethylmalonate involves its role in the synthesis of α-amino acids . It undergoes deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Diethyl 2-acetamido-2-ethylmalonate can be synthesized through several methods:

Sodium Nitrite and Acetic Acid Method: This method involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate.

Industrial Production: Industrial methods often involve the use of safer solvents and catalysts to optimize yield and reduce hazardous waste.

Chemical Reactions Analysis

Diethyl 2-acetamido-2-ethylmalonate undergoes various chemical reactions:

Scientific Research Applications

Diethyl 2-acetamido-2-ethylmalonate has several applications in scientific research:

Comparison with Similar Compounds

Diethyl 2-acetamido-2-ethylmalonate can be compared with other similar compounds:

Diethyl Malonate: Both compounds are derivatives of malonic acid, but diethyl malonate lacks the acetamido group, making it less versatile in the synthesis of α-amino acids.

Diethyl Acetamidomalonate: This compound is similar but lacks the ethyl group, which can affect its reactivity and applications.

Dimethyl Malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups, affecting its solubility and reactivity.

Diethyl 2-acetamido-2-ethylmalonate stands out due to its unique structure, which allows for the synthesis of a wide range of biologically active molecules and its applications in various fields of research and industry.

Biological Activity

Diethyl 2-ethyl-2-acetamidomalonate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHN O

- Molecular Weight : 248.29 g/mol

- CAS Number : 1246820-39-2

Synthesis

This compound can be synthesized through several methods, primarily involving the reaction of diethyl malonate with various amines and acylating agents. The synthesis typically includes steps such as nitrosation, reduction, and acetylation, yielding high purity compounds suitable for biological testing .

Biological Activity

The biological activity of this compound has been explored in various contexts, including:

1. Enzyme Inhibition

- Research indicates that this compound exhibits inhibitory effects on specific enzymes, which can be leveraged for therapeutic purposes. For instance, it has shown potential in modulating the activity of certain proteases and kinases, making it a candidate for drug development targeting these enzymes .

2. Antimicrobial Properties

- Studies have demonstrated that derivatives of diethyl acetamidomalonate possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of developing new antibiotics amid rising antibiotic resistance.

3. Anti-inflammatory Effects

- Preliminary investigations suggest that this compound may exert anti-inflammatory effects, potentially through the modulation of inflammatory pathways. This could make it useful in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Properties

IUPAC Name |

diethyl 2-acetamido-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHWNHBPUWKECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553006 | |

| Record name | Diethyl acetamido(ethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32819-24-2 | |

| Record name | Diethyl acetamido(ethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.